(4-(Chloromethyl)phenyl)methanesulfonyl Chloride
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Overview
Description
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride is an organic compound with the chemical formula C8H8Cl2O2S. It is a colorless liquid commonly used as a reagent in organic synthesis. This compound is an analogue of 4-Hydroxybenzenemethanesulfonyl Chloride and a derivative of 4-Hydroxybenzyl Alcohol. It is known for its role in the synthesis of various chemical compounds, including those used in medical treatments such as acute myeloid leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-(Chloromethyl)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 4-(Chloromethyl)benzyl alcohol followed by sulfonylation with methanesulfonyl chloride. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenylmethanesulfonyl derivatives.
Oxidation: Products include sulfonic acids and other oxidized compounds.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the preparation of biologically active compounds, including antimalarial agents.
Medicine: It is used in the synthesis of drugs for the treatment of diseases such as acute myeloid leukemia.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (4-(Chloromethyl)phenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various chemical products. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes or other proteins, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenemethanesulfonyl Chloride: An analogue used in similar synthetic applications.
4-Hydroxybenzyl Alcohol: A derivative used as a reagent in organic synthesis.
Uniqueness
(4-(Chloromethyl)phenyl)methanesulfonyl Chloride is unique due to its specific reactivity and the types of products it can form. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLDAOOMOUKIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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